molecular formula C9H9ClN2O4 B13482015 Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate

Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate

Cat. No.: B13482015
M. Wt: 244.63 g/mol
InChI Key: MNIIIOXARJRQCS-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a chloro group, and a methylamino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the nitration of methyl benzoate to introduce the nitro group, followed by chlorination to add the chloro group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzoates.

Scientific Research Applications

Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-2-amino-3-nitrobenzoate: Similar structure but with an amino group instead of a methylamino group.

    Methyl 6-chloro-2-(ethylamino)-3-nitrobenzoate: Similar structure but with an ethylamino group instead of a methylamino group.

    Methyl 6-bromo-2-(methylamino)-3-nitrobenzoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

Methyl 6-chloro-2-(methylamino)-3-nitrobenzoate is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a methylamino group allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

methyl 6-chloro-2-(methylamino)-3-nitrobenzoate

InChI

InChI=1S/C9H9ClN2O4/c1-11-8-6(12(14)15)4-3-5(10)7(8)9(13)16-2/h3-4,11H,1-2H3

InChI Key

MNIIIOXARJRQCS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1C(=O)OC)Cl)[N+](=O)[O-]

Origin of Product

United States

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